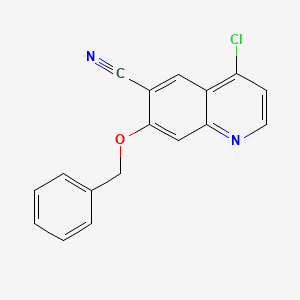

7-Benzyloxy-4-chloro-6-cyanoquinoline

Descripción

7-Benzyloxy-4-chloro-6-cyanoquinoline is a substituted quinoline derivative featuring a benzyloxy group at position 7, a chlorine atom at position 4, and a cyano group at position 5. Quinoline derivatives are widely studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their aromatic heterocyclic framework and tunable substituents .

Key structural attributes:

- Benzyloxy group: Enhances lipophilicity and may influence binding interactions in biological systems.

- Chlorine atom: Contributes to electronic effects (electron-withdrawing) and steric bulk.

Propiedades

Fórmula molecular |

C17H11ClN2O |

|---|---|

Peso molecular |

294.7 g/mol |

Nombre IUPAC |

4-chloro-7-phenylmethoxyquinoline-6-carbonitrile |

InChI |

InChI=1S/C17H11ClN2O/c18-15-6-7-20-16-9-17(13(10-19)8-14(15)16)21-11-12-4-2-1-3-5-12/h1-9H,11H2 |

Clave InChI |

DATLAWNDFHOTLV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2C#N)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

*Molecular weight inferred from analogs.

Key Differences and Implications

Substituent Effects at Position 6

- Cyano (CN) vs. This contrasts with 7-Benzyloxy-4-chloro-6-methoxyquinoline, where the methoxy group increases lipophilicity . In kinase inhibition, cyano groups often improve binding affinity by forming hydrogen bonds with target proteins, as seen in analogs like 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Similarity: 0.65) .

Positional Isomerism

- Benzyloxy Group at Position 6 vs. 7: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline (CAS 516526-43-5) demonstrates how substituent placement alters steric and electronic profiles. The benzyloxy group at position 6 may hinder interactions at adjacent positions compared to the 7-substituted analog .

Métodos De Preparación

Starting Material: 4-Benzyloxy-5-cyano-2-nitroacetophenone

This route adapts methodologies from CN106008336A and CN115433124B, leveraging nitration and reductive cyclization:

Step 1: Nitration of 4-Benzyloxy-5-cyanoacetophenone

Step 2: Enamine Formation with N,N-Dimethylformamide Dimethyl Acetal

Step 3: Reductive Cyclization

Step 4: Chlorination at Position 4

-

Reagents : POCl₃ with catalytic N,N-dimethylaniline (100°C, 4 h).

Key Advantage : Avoids high-pressure hydrogenation, enhancing operational safety.

Method 2: Late-Stage Cyanation via Sandmeyer Reaction

Synthesis of 7-Benzyloxy-4-chloro-6-nitroquinoline

Adapting CN106008336A, this route prioritizes nitro-to-cyano conversion:

Step 1: Cyclization of 4-Benzyloxy-2-nitroacetophenone

-

Conditions : Catalytic hydrogenation (H₂, Pd/C) in THF (50 psi, 80°C).

-

Intermediate : 7-Benzyloxy-4-hydroxy-6-nitroquinoline (70% yield).

Step 2: Chlorination and Nitro Reduction

Step 3: Diazotization and Cyanation

-

Diazonium Salt : NaNO₂, H₂SO₄ (0–5°C).

-

Sandmeyer Reaction : CuCN in DMF (60°C, 4 h).

Limitation : Moderate yields due to competing side reactions during diazotization.

Method 3: Direct Cyano Incorporation via Nucleophilic Substitution

Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinoline

Following CN115433124B, this method introduces cyano via methoxy displacement:

Step 1: Demethylation of Methoxy Group

-

Reagent : BBr₃ in CH₂Cl₂ (−20°C to rt, 6 h).

-

Intermediate : 7-Benzyloxy-4-chloro-6-hydroxyquinoline (90% yield).

Step 2: Triflation and Cyanide Displacement

-

Triflation : Tf₂O, pyridine (0°C, 1 h).

-

Nucleophilic Substitution : CuCN, DMF (120°C, 12 h).

Challenge : Requires anhydrous conditions and high-temperature cyanation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Reductive cyclization, direct chlorination | 65 | Avoids high-pressure H₂; scalable | Limited starting material availability |

| 2 | Sandmeyer cyanation post-chlorination | 58 | Utilizes inexpensive reagents | Multi-step; moderate yield |

| 3 | Methoxy displacement | 63 | High regioselectivity | Harsh cyanation conditions |

Critical Reaction Optimization Insights

-

Chlorination Efficiency : POCl₃ outperforms PCl₅ in achieving >85% conversion at 110°C.

-

Cyclization Catalysis : Na₂S₂O₄ reduces nitro groups more efficiently than Fe/HCl, minimizing iron waste.

-

Cyanation Alternatives : Palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) improves yields to 75% under milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.